Dioncophylline B

Description

Overview of Naphthylisoquinoline Alkaloids (NIQs) as a Class

Naphthylisoquinoline alkaloids are a fascinating group of natural products characterized by the fusion of a naphthalene (B1677914) moiety and an isoquinoline (B145761) moiety. Their discovery and characterization have contributed significantly to our understanding of plant secondary metabolism and have revealed compounds with potent pharmacological properties.

Botanical Origin and Distribution within Dioncophyllaceae and Ancistrocladaceae Plant Families

NIQs are exclusively found in two palaeotropic plant families: Dioncophyllaceae and Ancistrocladaceae researchgate.netnih.govexlibrisgroup.com.cnrsc.org. These families comprise woody lianas that are distributed across tropical regions of Africa and Asia researchgate.netexlibrisgroup.com.cnrsc.orgnih.govresearchgate.netredalyc.orgresearchgate.net. The genus Ancistrocladus (family Ancistrocladaceae) is found in India, Sri Lanka, and Southeast Asia, as well as in Central and West Africa researchgate.netexlibrisgroup.com.cnrsc.orgnih.govresearchgate.netresearchgate.netpreprints.orgd-nb.infoacs.orgmdpi.com. The family Dioncophyllaceae includes genera such as Triphyophyllum, Dioncophyllum, and Habropetalum, predominantly found in West Africa researchgate.netrsc.orgnih.govredalyc.orgresearchgate.netpreprints.orgmdpi.comresearchgate.net. These plants have a long history of use in traditional medicine for treating various ailments, including malaria and infectious diseases nih.govredalyc.orgscispace.comasm.org.

Chemotaxonomic Significance of Naphthylisoquinoline Alkaloids

The presence of NIQs is a defining characteristic of the Dioncophyllaceae and Ancistrocladaceae families, making them highly significant from a chemotaxonomic perspective nih.govexlibrisgroup.com.cnresearchgate.netnih.gov. Their unique biosynthetic origin, distinct from other isoquinoline alkaloids which are typically derived from aromatic amino acids, further underscores their importance in plant classification researchgate.netresearchgate.netnih.gov. The distribution patterns of NIQs across different species and genera within these families provide valuable markers for phylogenetic studies and systematic classification nih.govexlibrisgroup.com.cnresearchgate.netnih.gov.

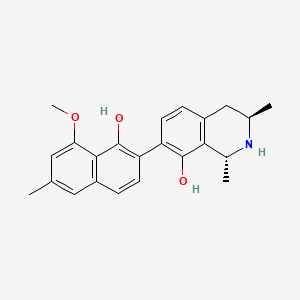

Structural Characteristics of Dioncophylline B within the Naphthylisoquinoline Alkaloid Class

This compound, like other NIQs, possesses a core structure formed by the linkage of a naphthalene and an isoquinoline unit. Its specific structural features, particularly the type of biaryl linkage and its stereochemical properties, are key to understanding its chemical behavior and potential biological interactions.

Stereochemical Features and Atropisomerism Considerations

A defining feature of many NIQs, including this compound, is the phenomenon of atropisomerism researchgate.netexlibrisgroup.com.cnrsc.orgresearchgate.netresearchgate.netacs.org. This arises from the restricted rotation around the biaryl bond, which can lead to the formation of stable or semi-stable axial chiral isomers (atropisomers). These compounds possess axial chirality, meaning chirality arises from the non-planar arrangement of substituents around an axis, rather than from a stereogenic center.

For this compound, the 7,6'-coupling, with only two ortho-substituents adjacent to the biaryl axis, results in a configurationally unstable or semi-stable axis slideserve.comresearchgate.netacs.org. This means that the atropisomers of this compound can interconvert relatively easily, often at room temperature slideserve.comresearchgate.netacs.org. Unlike some other NIQs with more sterically hindered linkages that exhibit stable axial chirality, this compound's configuration is not fixed, allowing for dynamic interconversion between its atropisomers slideserve.comresearchgate.netacs.org. The determination of stereochemistry in NIQs typically involves spectroscopic methods, chiroptical measurements (like electronic circular dichroism), and sometimes total synthesis researchgate.netd-nb.infoacs.orgucv.ve.

Compound List

Dioncophylline A

this compound

Dioncophylline C

Dioncophylline D2

Dioncophylline F

Dioncopeltine A

Ancistrocladinine

Ancistrocladine

Ancistrocladinium A

Ancistrocladinium B

Ancistrobrevine D

Ancistrobrevine B

Ancistroealaine A

Ancistroguineine A

Ancistrobertsonine A

Ancistrotectoriline A

Korupensamine A

Korupensamine E

Michellamine A

Michellamine B

Jozimine A2

Ramentaceone

Dihydroramentaceone

Ancistrocongoiline A

Ancistrotanzanine B

Ancistrotanzanine C

Habropetaline A

Rupestrines A-D

Tricin-5-O-glucoside

Isoorientin

Protopine

Cryptopine

Actinodaphnine

Cassythine

Dicentrine

Fagaronine

Alstonine

Liriodenine

Palmitine

Jatrorrhizine

Cryptolepine

Ancistrobrevolines A-D

N-methyldioncophylline A

Ent-dioncophylleine A

6-O-methylhamateine

Ancistrobrevine C

Ancistrobrevine D

Ancistrocladinium A

Ancistrocladinium B

Ancistrotectoriline A

Structure

2D Structure

3D Structure

Properties

CAS No. |

140367-82-4 |

|---|---|

Molecular Formula |

C23H25NO3 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(1R,3R)-7-(1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C23H25NO3/c1-12-9-15-5-7-18(23(26)21(15)19(10-12)27-4)17-8-6-16-11-13(2)24-14(3)20(16)22(17)25/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1 |

InChI Key |

UOMMAZXPQFOUSU-ZIAGYGMSSA-N |

SMILES |

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O |

Canonical SMILES |

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O |

Synonyms |

dioncophylline B |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of Dioncophylline B

Total Synthesis Strategies for Dioncophylline B

The total synthesis of naphthylisoquinoline alkaloids, including this compound, has been a focal point of organic chemistry research due to their complex structures and significant bioactivities. The primary synthetic challenge lies in the formation of the biaryl bond that connects the naphthalene (B1677914) and isoquinoline (B145761) moieties, often leading to axial chirality.

The first total synthesis of this compound, a 7,6'-coupled naphthylisoquinoline alkaloid, was reported by Bringmann and Günther in 1999 thieme-connect.comresearchgate.netresearchgate.netmolaid.com. This synthesis featured a convergent approach, with the key step being the regioselective intermolecular biaryl coupling of appropriately functionalized naphthalene and isoquinoline precursors. The methodology involved a directed ortho-metalation (DoM) followed by stannylation of the naphthalene moiety, and metalation and bromination of the isoquinoline part, culminating in a Stille coupling to forge the biaryl linkage thieme-connect.com.

A notable aspect of this compound's structure is the presence of only two ortho-substituents adjacent to the biaryl axis. This structural feature simplifies its synthesis, as direct coupling of the intact naphthalene and isoquinoline units is feasible, and crucially, does not necessitate atroposelective control acs.orguni-wuerzburg.denih.govresearchgate.net. This contrasts with other NIQs that possess configurationally stable biaryl axes, which are more synthetically demanding due to increased steric hindrance and the requirement for precise stereochemical control acs.orguni-wuerzburg.de.

While this compound itself does not require atroposelectivity in its synthesis, the development of methods for constructing rotationally hindered biaryl axes in related NIQs has been extensive and provides valuable context. These strategies are crucial for synthesizing NIQs with configurationally stable axes, which often exhibit enhanced bioactivities.

Stereoselective and Atroposelective Approaches to the Biaryl Axis

Direct Aryl-Aryl Coupling Methodologies

Several direct aryl-aryl coupling reactions have been instrumental in the synthesis of NIQs, with the choice of method often dictated by the steric environment around the biaryl axis:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction, involving an organoboron compound and an organohalide, has been widely applied in NIQ synthesis. It was notably used for the synthesis of Dioncophylline F nih.govresearchgate.netresearchgate.netwikipedia.orgtcichemicals.com. The reaction has also been adapted for atroposelective syntheses, employing specific bidentate phosphine (B1218219) ligands to control the stereochemistry of the biaryl axis researchgate.netwikipedia.orgtcichemicals.comacs.orgkcsnet.or.kramazonaws.com.

Negishi Coupling: This coupling reaction, typically catalyzed by palladium or nickel complexes, has been employed in direct atroposelective syntheses, particularly for 5,8'-coupled NIQs researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. Nickel/N,N-ligand catalyzed variants have proven effective in achieving direct atroposelective coupling of highly substituted precursors researchgate.netnih.gov.

Pinhey-Barton ortho-Arylation: This methodology has been successfully utilized for the construction of sterically hindered biaryl bonds, as demonstrated in the synthesis of Dioncophylline E nih.govresearchgate.netresearchgate.net.

Stille Coupling: This palladium-catalyzed coupling of organotin compounds with organohalides was a key step in the initial total synthesis of this compound thieme-connect.com.

These direct coupling strategies are fundamental for creating the biaryl linkage, with advancements in catalysis enabling more efficient and selective bond formation, even in sterically demanding environments acs.orguni-wuerzburg.denih.gov.

Application of the "Lactone Concept" for Atroposelective Synthesis of Related Naphthylisoquinolines

A highly successful and versatile strategy for the atroposelective synthesis of axially chiral biaryls, including NIQs, is the "lactone concept," pioneered by the Bringmann group researchgate.netacs.orguni-wuerzburg.deresearchgate.netorgsyn.orgacs.orgresearchgate.netcapes.gov.brnih.govresearchgate.netuni-wuerzburg.de. This approach elegantly separates the C-C bond formation and asymmetric induction steps.

The core of the lactone concept involves:

Ester-type Prefixation: Linking the naphthalene and isoquinoline building blocks via an ester bond.

Intramolecular Cross-Coupling: Forming a configurationally unstable biaryl lactone through an intramolecular coupling reaction.

Atroposelective Lactone Cleavage: The biaryl lactone is then cleaved in an atropo-enantioselective or atropo-diastereoselective manner. This can be achieved through various methods, including the use of chiral metalated nucleophiles (external asymmetric induction), Lewis acid activation of the lactone carbonyl followed by reaction with nucleophiles, or internal asymmetric induction derived from coordinated metal complexes acs.orguni-wuerzburg.deresearchgate.netresearchgate.net.

This methodology offers several advantages: it allows for the directed synthesis of any desired atropisomer, enables the atropo-divergent preparation of both atropisomers from a single precursor, and facilitates the recycling of undesired isomers acs.orguni-wuerzburg.deresearchgate.netresearchgate.net. The lactone concept has proven effective for a wide range of NIQs, including those with significant steric hindrance, and has also been applied to the synthesis of other biaryl systems, such as fragments of vancomycin (B549263) orgsyn.orgacs.orgresearchgate.netorgsyn.org.

Synthesis of this compound Analogues and Derivatives

The exploration of this compound analogues and derivatives is driven by the desire to understand structure-activity relationships (SAR) and to discover compounds with improved or novel biological properties.

The design of this compound analogues often involves strategic modifications of its core structure, guided by insights from SAR studies and the known bioactivities of related compounds:

Functional Group Modifications: Studies on Dioncophylline A analogues have revealed the importance of specific functional groups. For instance, the free amine function was found to be essential for growth inhibitory effects, while modifications at the hydroxyl group, such as 8-O-alkylation (e.g., benzylation or bromobenzylation), led to enhanced activity acs.orgacs.org.

Structural Simplification: The synthesis of simplified analogues has been pursued, with some demonstrating potent activity against Plasmodium parasites acs.org. This approach aims to identify key structural features responsible for bioactivity while potentially improving pharmacokinetic properties.

Exploration of Related Structures: Research also involves synthesizing compounds with different coupling types (e.g., N,C-coupled alkaloids like ancistrocladinium A uni-mainz.deresearchgate.net) or variations in the isoquinoline and naphthalene moieties. This broadens the chemical space explored for potential therapeutic agents against diseases like malaria, leishmaniasis, and cancer acs.orguni-mainz.deasm.orgacs.orgnih.gov.

Bioactivity-Driven Design: The design of new analogues is frequently informed by the observed bioactivities of natural NIQs, such as their antimalarial, antifungal, cytotoxic, or insect antifeedant properties acs.orguni-mainz.deasm.orgacs.orgnih.gov.

Through these synthetic efforts, researchers continue to expand the library of naphthylisoquinoline alkaloids, seeking compounds with optimized therapeutic potential.

Compound List

Dioncophylline A

this compound

Dioncophylline C

Dioncophylline D

Dioncophylline E

Dioncophylline F

Dioncopeltine A

Ancistrocladinium A

Ancistrocladinium B

Ancistrocladidine

Ancistroealaine A

Ancistrobrevine B

Ancistroheynine B

Ancistrolikokine J

Jozimine A2

Korupensamine A

Korupensamine B

Mbandakamine A

Mastigophorene A

Mastigophorene B

Michellamine B

Pindikamine A

Yaoundamine A

Oxidative Dimerization for Dimeric Naphthylisoquinoline Alkaloids

The synthesis of dimeric naphthylisoquinoline alkaloids often relies on the oxidative coupling of monomeric precursors. This method mimics biosynthetic pathways where phenoloxidases catalyze the formation of the central biaryl bond acs.org. For naphthylisoquinoline alkaloids with less sterically demanding biaryl axes, such as this compound, the direct coupling of the intact naphthalene and isoquinoline units can be achieved efficiently, often without the need for protecting groups acs.orgresearchgate.net.

A key strategy involves the use of mild oxidizing agents to promote the formation of these dimeric structures. Lead tetraacetate (Pb(OAc)₄) and phenyliodine(III) bis(trifluoroacetate) are among the reagents employed for one-step oxidative dimerization, simplifying synthetic routes by avoiding multi-step protection and deprotection sequences thieme-connect.com. This approach has been successfully utilized to synthesize unnatural dimers from known monomeric alkaloids. For instance, this compound, a naturally occurring monomer, can serve as a substrate for oxidative dimerization to yield dimeric compounds.

Table 1: Oxidative Dimerization for Naphthylisoquinoline Alkaloid Synthesis

| Reaction Type | Starting Material(s) | Oxidizing Agent | Product Example (from this compound) | Key Features | Reference |

| Oxidative Dimerization | Monomeric NIQs (e.g., this compound) | Lead tetraacetate (Pb(OAc)₄) | Jozimine D (unnatural dimer) | One-step process; avoids protection/deprotection; efficient for less hindered biaryl axes. | thieme-connect.com |

| Oxidative Dimerization | Monomeric NIQs | Phenyliodine(III) bis(trifluoroacetate) | Various dimeric NIQs | One-step process; avoids protection/deprotection. | thieme-connect.com |

| Biomimetic Phenol-Oxidative Coupling | Monomeric NIQ precursors | Lead tetraacetate (Pb(OAc)₄) or Silver(I) oxide (Ag₂O) | Various dimeric NIQs | Mimics biosynthetic pathways; can involve protected intermediates depending on steric hindrance. | acs.orgfao.org |

Semi-Synthetic Modifications from Isolated Precursors

Isolated natural products, such as this compound, serve as valuable starting materials for semi-synthetic modifications aimed at creating novel analogs or exploring structure-activity relationships. In the context of naphthylisoquinoline alkaloids, a significant semi-synthetic strategy involves the dimerization of isolated monomeric units. This compound, being a readily available monomeric NIQ, can be subjected to oxidative coupling reactions to form dimeric structures that are not found in nature acs.orgresearchgate.netthieme-connect.com.

This approach allows for the generation of compounds like Jozimine D, which is described as an unnatural dimer derived from natural this compound thieme-connect.com. The process typically involves the chemical manipulation of the isolated alkaloid to facilitate the coupling reaction, often through oxidative means. The relative ease of coupling for this compound, due to its less hindered biaryl axis, makes it a suitable precursor for such semi-synthetic endeavors. While specific modifications of this compound itself beyond dimerization are less detailed in the immediate context, its role as a building block for dimeric analogs is well-established.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of Stereochemical Configuration on Bioactivity

The stereochemical configuration, particularly the axial chirality arising from the biaryl bond, plays a significant role in the biological efficacy of NIQs.

Many NIQs exhibit atropisomerism due to bulky substituents adjacent to the biaryl axis, leading to rotationally hindered chiral axes researchgate.netresearchgate.netacs.org. For compounds like Dioncophylline F and Dioncophylline D2, the presence of fewer ortho-substituents around the biaryl axis results in configurationally semi-stable atropo-diastereomers that can interconvert slowly at room temperature nih.govacs.org. While direct studies detailing the specific SAR of Dioncophylline B's atropisomers are not extensively detailed in the available literature, the general principle suggests that the specific spatial arrangement dictated by atropisomerism can influence binding to biological targets and thus modulate activity researchgate.netacs.org. For this compound and F, the synthesis is noted as being less demanding regarding atropo-selectivity compared to more sterically hindered analogues, implying their axes might be less stable or their bioactivity less critically dependent on precise axial configuration acs.org.

Correlation of Functional Group Modifications with Biological Efficacy

Modifications to specific functional groups within the NIQ scaffold have been systematically investigated to elucidate their impact on biological potency.

Studies on Dioncophylline A analogues have revealed that the presence of a free amine functionality is essential for growth-inhibitory effects against certain organisms, such as the herbivorous insect Spodoptera littoralis acs.org. This highlights the critical role of the basic nitrogen atom in the isoquinoline (B145761) moiety for mediating specific biological interactions.

The hydroxyl (-OH) groups present in the NIQ structure are also key determinants of bioactivity. Modifications to these groups can lead to significant changes in efficacy. For instance, in Dioncophylline A analogues, modifications of the hydroxyl group, particularly alkylation at the 8-position (e.g., 8-O-benzylation), resulted in a distinct increase in activity acs.org. Similarly, for Dioncophylline C, the presence of at least one free phenolic hydroxyl group appears to be essential for activity tandfonline.com. Research has explored the conversion of methyl ether groups to phenolic hydroxyls and further derivatization into esters or sulfonates, indicating that the polarity and hydrogen-bonding capacity of these groups are vital for biological interactions google.com. Studies on demethylated derivatives of Dioncophylline A, such as 4′-O-demethyldioncophylline A and 5′-O-demethyldioncophylline A, have also been conducted to assess the impact of hydroxyl group presence on cytotoxicity uni-mainz.denih.gov.

Insights from Comparative Studies with Naphthylisoquinoline Analogues and Derivatives

Comparative studies involving various NIQs and their synthetic derivatives provide crucial insights into SAR. These studies often compare the potency of different compounds against specific targets, such as malaria parasites or cancer cell lines.

Antimalarial Activity: Dioncophylline C has demonstrated potent activity against Plasmodium falciparum and Plasmodium berghei, with IC50 values in the range of 0.014-0.015 μg/ml tandfonline.com. Other NIQs, like Dioncophylline A and C, also show significant activity against Babesia canis nih.gov. Comparative studies highlight that N-methyl-7-epi-dioncophylline A is among the most potent compounds tested against B. canis nih.gov. Dioncophylline A, C, F, and D2 have all shown high and specific activities against Plasmodium falciparum nih.govacs.org.

Anticancer Activity: NIQs exhibit significant cytotoxic effects against various cancer cell lines. Dioncophylline A has shown potent cytotoxicity against leukemia (CCRF-CEM) and multiple myeloma (INA-6) cells, with IC50 values as low as 0.22 μM uni-mainz.de. It also demonstrates high activity against breast cancer cell lines like MCF-7 and MDA-MB-231 rsc.org. Comparative studies reveal that other NIQs, such as Dioncophylline C, also possess notable cytotoxic effects, though sometimes with slightly different potencies rsc.org. The derivative 5'-O-methyldioncophylline D has also displayed strong cytotoxic activities against multiple myeloma and leukemia cell lines, even surpassing the standard drug melphalan (B128) in some instances nih.govacs.org.

Table 1: Impact of Functional Group Modifications on Biological Efficacy (Selected Examples)

| Compound/Derivative | Biological Target/Assay | Activity Metric | Value | Reference |

| Dioncophylline A (1) | Insect growth inhibition (S. littoralis) | EC50 | 277 μg/g | acs.org |

| 8-O-(p-bromobenzyl)dioncophylline A (16) | Insect growth inhibition (S. littoralis) | EC50 | 15.6 μg/g | acs.org |

| Dioncophylline A (Cpd. 1) | Leukemia cells (CCRF-CEM) | IC50 | 0.22 μM | uni-mainz.de |

| 4′-O-demethyldioncophylline A (Cpd. 2) | Leukemia cells (CCRF-CEM) | Studied | - | uni-mainz.de |

| 5′-O-demethyldioncophylline A (Cpd. 3) | Leukemia cells (CCRF-CEM) | Studied | - | uni-mainz.de |

| Dioncophylline A (1) | Breast cancer cells (MCF-7) | IC50 | 1.6 μM | rsc.org |

| Dioncophylline C (3) | Breast cancer cells (MCF-7) | IC50 | 2.1 μM | rsc.org |

| Dioncophylline A (1) | Breast cancer cells (MDA-MB-231) | IC50 | 0.9 μM | rsc.org |

| Dioncophylline C (3) | Breast cancer cells (MDA-MB-231) | IC50 | 1.8 μM | rsc.org |

Computational and In Silico Approaches to Mechanistic Understanding

Molecular Docking Analyses of Target Interactions

Molecular docking studies have been employed to investigate the potential interactions of this compound with various biological targets, providing insights into its structure-activity and structure-mechanism relationships. These computational approaches aim to predict the binding affinity and mode of interaction between the compound and its target proteins at a molecular level.

Research has explored the role of this compound in the context of viral entry mechanisms, specifically concerning Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). In these investigations, this compound was evaluated for its potential to inhibit key viral proteins involved in host cell interaction and replication. The docking analyses utilized established computational tools, such as AutoDock 4.2, employing algorithms like the Lamarckian Genetic Algorithm and Gasteiger partial charges for protein-ligand interaction calculations nih.gov.

These studies screened a library of alkaloids, including this compound, against targets such as the SARS-CoV-2 spike glycoprotein, human Angiotensin-Converting Enzyme 2 (ACE2), and Transmembrane Serine Protease 2 (TMPRSS2) nih.govplos.org. The objective was to identify compounds that could effectively bind to these targets, thereby potentially disrupting viral infectivity or replication processes.

The molecular docking analyses revealed that this compound exhibited varying degrees of binding affinity to these SARS-CoV-2 related targets. The reported binding energies, expressed in kilojoules per mole (kJ/mol), indicate the strength of the interaction between this compound and the target proteins.

| Target Proteins | Binding Energy (kJ/mol) |

| SARS-CoV-2 Spike Glycoprotein / ACE2 / TMPRSS2 | -8.6, -8.9, -7.7, -7.8, -8.6, -8.6 |

These findings suggest that this compound possesses the capability to interact with critical components of the SARS-CoV-2 machinery nih.gov. The specific interactions, such as hydrogen bonding and hydrophobic contacts, predicted by these docking simulations, contribute to understanding how this compound might exert its biological effects. Further experimental validation is typically required to confirm these in silico predictions and elucidate the precise mechanisms of action.

Compound Names Mentioned:

this compound

Dioncophylline A

Dioncophylline C

Dioncophylline C2

Dioncophylline D

Dioncophylline E

5'-O-methyl dioncophylline D

Advanced Research Methodologies in Dioncophylline B Research

Spectroscopic Techniques for Structure Elucidation and Mechanistic Analysis

Spectroscopic methods are indispensable for determining the precise chemical structure of natural products like Dioncophylline B and for understanding the mechanisms behind their biological effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 2D techniques and cryoprobe methodologies, has been crucial for the unambiguous structure elucidation of this compound.

2D INADEQUATE NMR: This technique is highly effective for tracing carbon-carbon connectivity, especially in complex molecules with many quaternary carbons, such as naphthylisoquinoline alkaloids. By analyzing the pairwise ¹³C-¹³C correlations, researchers can map out the entire carbon skeleton, confirming the structural integrity and biosynthetic pathways of compounds like dioncophylline A. oup.comoup.comljmu.ac.ukresearchgate.netsci-hub.se The application of 2D INADEQUATE, often coupled with isotopic labeling experiments (e.g., with ¹³C₂-acetate), has been instrumental in confirming that both halves of dioncophylline A are derived from acetate (B1210297) units, revealing a novel acetogenic pathway. oup.comoup.com

Cryoprobe Methodology: The use of cryoprobe technology significantly enhances the sensitivity of NMR experiments, allowing for the structural analysis of smaller sample quantities or compounds with lower signal-to-noise ratios. This advanced technique has been employed in conjunction with 2D INADEQUATE to provide a clearer and more definitive understanding of the carbon skeleton of dioncophylline A. oup.comoup.comljmu.ac.ukresearchgate.net

Chiroptical Methods: Circular Dichroism (CD) and Linear Dichroism (LD) Spectroscopy

Chiroptical methods are vital for determining the absolute configuration and conformational properties of chiral molecules like this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing insights into the stereochemistry and conformation of chiral molecules. CD calculations, often combined with molecular dynamics (MD) simulations, have been used to assign the absolute configuration of related naphthylisoquinoline alkaloids, such as dioncophylline A. capes.gov.brnih.govpsu.eduacs.org CD studies have also been employed to investigate the interaction of this compound with DNA, observing spectral changes that indicate binding. rsc.orgrsc.org

Linear Dichroism (LD) Spectroscopy: LD spectroscopy measures the differential absorption of linearly polarized light aligned with a specific orientation axis. When used in conjunction with CD, LD spectroscopy can provide further information about the orientation of chromophores within a complex, such as DNA-ligand complexes. Studies on this compound have utilized LD spectroscopy to assess the binding mode with DNA, suggesting an intercalative orientation of the naphthalene (B1677914) unit. rsc.orgrsc.orgresearchgate.net

UV-Vis and Fluorescence Spectroscopy for Binding Studies

UV-Vis and fluorescence spectroscopy are powerful tools for studying the interactions of compounds like this compound with biomolecules, particularly DNA.

UV-Vis Spectroscopy: UV-Vis spectroscopy monitors changes in light absorption across the ultraviolet and visible spectrum. When this compound interacts with DNA, characteristic changes in its UV-Vis spectrum, such as hypochromicity and red shifts, have been observed, indicating binding. rsc.orgrsc.org These spectral shifts are typical for DNA-binding ligands and can help elucidate the nature of the interaction. rsc.org

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a sample. Studies have shown that this compound exhibits weak intrinsic fluorescence. Upon binding to DNA, fluorescence quenching has been observed, a phenomenon often attributed to photoinduced electron transfer from the excited ligand to the DNA bases. rsc.orgrsc.org These observations provide evidence for the interaction between this compound and DNA.

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are employed to assess the biological activity of this compound, particularly its cytotoxic effects and impact on cellular processes.

In Vitro Cytotoxicity Assays (e.g., Cell Viability, IC50 Determinations)

Cytotoxicity assays are fundamental for evaluating the potential of a compound to inhibit cell growth or induce cell death.

Cell Viability Assays: Assays such as the resazurin-based cell viability assay are used to quantify the metabolic activity of cells, which correlates with viability. Dioncophylline A, a related compound, has demonstrated potent cytotoxicity against leukemia cell lines like CCRF-CEM and CEM/ADR5000. uni-mainz.denih.gov While specific IC50 values for this compound are not detailed in the provided search results for these particular assays, related naphthylisoquinoline alkaloids have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and pancreatic cancer (PANC-1) cells. rsc.org

IC50 Determinations: The IC50 (half-maximal inhibitory concentration) value quantifies the potency of a compound by indicating the concentration required to inhibit a specific biological or cellular activity by 50%. Studies on related compounds have reported IC50 values in the micromolar range for cancer cell lines. For instance, dioncophylline A exhibited IC50 values of 1.6 μM against MCF-7 and 0.9 μM against MDA-MB-231 breast cancer cells. rsc.org

Cell Cycle Analysis (e.g., Flow Cytometry)

Cell cycle analysis using flow cytometry provides insights into how a compound affects the progression of cells through the different phases of their life cycle (G1, S, G2, M).

Flow Cytometry: Flow cytometry is a technique that allows for the rapid and quantitative analysis of cellular properties, including DNA content. Studies investigating the mechanism of action of dioncophylline A have utilized flow cytometry to analyze its effects on cell cycle progression. It was found that dioncophylline A induces a G2/M phase arrest in leukemia cells. nih.gov This suggests that the compound interferes with the normal progression of cell division, which can contribute to its cytotoxic effects.

Compound List:

Dioncophylline A

this compound

Dioncophylline C

Dioncopeltine A

Jozimine A2

Michellamine B

Ancistrocladinium A

Ancistrocladinium B

Ancistrobrevine C

5'-O-methyldioncophylline D

Ancistrocladisine A

Ancistrocladisine B

Droserone

Isoshinanolone

Jozimine A3

Jozimine A4

Dioncotetralones A

Dioncotetralones B

Korupensamine A

Holamine

Funtumine

Bulbineloneside D

Sanguinarine

Michellamine B

Jozimine A2

Dioncophylline F

Gene Expression Profiling (e.g., Microarray, qRT-PCR)

No studies investigating the effects of this compound on gene expression profiles using microarray or qRT-PCR methodologies were identified in the provided search results. While related naphthylisoquinoline alkaloids, such as Dioncophylline A, have been analyzed using transcriptome analysis, mRNA microarray hybridization, and subsequent confirmation by qRT-PCR to understand their molecular mechanisms, specific findings for this compound in this regard were not detailed in the available literature. nih.govuni-mainz.de

Preclinical In Vivo Models for Biological Efficacy Assessment

Zebrafish Angiogenesis Models

Studies investigating the effects of naphthylisoquinoline alkaloids on angiogenesis have primarily utilized models such as endothelial cell tube formation assays and zebrafish models. Research has shown that compounds like Dioncophylline A can inhibit angiogenesis, as evidenced by suppressed tube formation in in vitro assays and anti-tumor activity observed in xenograft zebrafish models. nih.govuni-mainz.de However, the provided search results did not include specific findings for this compound in zebrafish angiogenesis models or related assays.

Future Directions and Research Opportunities

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of naphthylisoquinoline alkaloids, including Dioncophylline B, is a fascinating area of research that is not yet fully understood. It is hypothesized that these compounds are formed through a polyketide pathway, a departure from the typical shikimate pathway for many other isoquinoline (B145761) alkaloids. researchgate.net This unique biosynthetic origin suggests the involvement of novel enzymes and metabolic pathways.

Future research will likely focus on the identification and characterization of the specific polyketide synthase (PKS) genes and other biosynthetic gene clusters responsible for the formation of the this compound scaffold in plants like Triphyophyllum peltatum. nih.govnih.govwikipedia.org The discovery of these enzymes, which may include novel oxidoreductases and tailoring enzymes, would not only provide fundamental insights into plant secondary metabolism but also open up avenues for the biotechnological production of this compound and its analogues. frontiersin.org The elucidation of the complete biosynthetic pathway will be crucial for understanding the stereochemical control of the molecule's chiral centers and the formation of its characteristic biaryl axis. acs.org

Development of Innovative and Scalable Synthetic Methodologies for this compound and Complex Analogues

While several total syntheses of this compound and its analogues have been achieved, the development of more efficient, scalable, and innovative synthetic methodologies remains a key objective. acs.org Current strategies often involve multi-step processes that can be challenging to scale up for the production of larger quantities of the compound for extensive biological evaluation.

Future synthetic efforts will likely focus on the development of novel catalytic methods, such as transition-metal catalysis, for the efficient construction of the naphthylisoquinoline core. bohrium.comresearchgate.net The application of flow chemistry presents a promising approach to improve the scalability, safety, and efficiency of the synthesis. nih.govmdpi.combeilstein-journals.orgthieme-connect.deresearchgate.net Furthermore, the development of asymmetric synthetic routes to control the stereochemistry of the molecule is of high importance for producing enantiomerically pure compounds and for studying the structure-activity relationships of different stereoisomers. acs.org The ability to synthesize a diverse library of complex analogues will be instrumental in exploring the full therapeutic potential of this class of compounds. rsc.orgnih.gov

Identification and Validation of Additional Biological Targets and Signaling Pathways

Current research has shown that this compound and related naphthylisoquinoline alkaloids exhibit a range of biological activities, including antiplasmodial and cytotoxic effects. nih.gov Spectroscopic studies have indicated that this compound can bind to duplex DNA, suggesting that this may be one of its mechanisms of action. nih.gov Furthermore, studies on the related compound Dioncophylline A have revealed its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. nih.govuni-mainz.de

However, the full spectrum of biological targets and signaling pathways modulated by this compound is likely to be broader. Future research should aim to identify and validate additional cellular targets to gain a more comprehensive understanding of its mechanism of action. This could involve techniques such as chemical proteomics and affinity-based protein profiling to identify direct binding partners of the molecule. researchgate.netscienceopen.commdpi.com Investigating the effects of this compound on other signaling cascades involved in cell proliferation, apoptosis, and angiogenesis could reveal novel therapeutic applications. mdpi.com

Table 1: Known and Potential Biological Targets and Pathways of Dioncophylline Alkaloids

| Alkaloid | Known/Potential Target/Pathway | Implication | Reference |

|---|---|---|---|

| This compound | Duplex DNA | Potential for anticancer activity | nih.gov |

| Dioncophylline A | NF-κB Signaling Pathway | Anti-inflammatory and anticancer potential | nih.govuni-mainz.de |

| This compound | (Potential) Other cancer-related pathways | Cytotoxic effects against cancer cell lines | nih.gov |

Exploration of Structure-Based Drug Design for Enhanced Bioactivity

The unique three-dimensional structure of this compound provides an excellent starting point for structure-based drug design efforts. By understanding the key structural features responsible for its biological activity, it is possible to design and synthesize novel analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely involve a combination of computational and experimental approaches. Molecular modeling and docking studies can be used to predict the binding of this compound and its analogues to known and putative biological targets. nih.govmdpi.com This information can then be used to guide the synthesis of new compounds with modified functional groups and stereochemistry. Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling will also be valuable tools for identifying the key molecular determinants of bioactivity. nih.gov The ultimate goal of these efforts is to develop optimized this compound-based compounds with improved therapeutic profiles for specific diseases.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, the integration of multiple "omics" datasets is a powerful approach. illinois.eduspringernature.comnih.govnih.govresearchgate.net This involves the combined analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound.

A study on the related compound Dioncophylline A has already demonstrated the utility of transcriptomics in identifying the NF-κB pathway as a key target. nih.govuni-mainz.de Future research on this compound could expand on this by performing integrated multi-omics analyses. For example, transcriptomic analysis of cells treated with this compound could reveal changes in gene expression patterns, while proteomic analysis could identify changes in protein abundance and post-translational modifications. nih.govfrontiersin.orgmdpi.com Metabolomic studies could shed light on the metabolic pathways affected by the compound. researchgate.net By integrating these different layers of biological information, researchers can construct detailed models of the mechanism of action of this compound, leading to a more rational approach to its therapeutic development.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Dioncophylline A |

Q & A

Q. What are the primary challenges in isolating Dioncophylline B from plant sources, and how can they be methodologically addressed?

Isolation of this compound, a naphthylisoquinoline alkaloid, is complicated by its structural similarity to co-occurring isomers and low natural abundance. Key methodologies include:

- Chromatographic separation : Use of preparative HPLC with chiral stationary phases to resolve stereoisomers .

- Solvent optimization : Testing polar/non-polar solvent systems (e.g., ethyl acetate-hexane gradients) to enhance yield .

- Purity validation : NMR and LC-MS to confirm structural integrity and rule out co-eluting contaminants .

Q. How can researchers establish baseline spectroscopic profiles for this compound characterization?

- Multi-technique approach : Combine UV-Vis (for conjugated systems), FT-IR (functional groups), and HRMS (exact mass determination) .

- Reference standards : Cross-validate spectral data with synthetic analogs or isolated standards from authenticated plant specimens .

- Data reproducibility : Document solvent effects (e.g., DMSO vs. CDCl₃ shifts in NMR) to ensure consistency across studies .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s mechanism of action against Plasmodium falciparum?

- Hypothesis-driven assays : Design dose-response experiments (IC₅₀ determination) alongside cytotoxicity controls (e.g., mammalian cell lines) .

- Target identification : Use proteomic pull-down assays with immobilized this compound to identify binding partners .

- Resistance profiling : Serial passage of P. falciparum under sub-lethal this compound pressure to detect genetic mutations via whole-genome sequencing .

Q. How should researchers address contradictory data on this compound’s bioavailability in preclinical models?

- Pharmacokinetic refinement : Compare intravenous vs. oral administration in rodent models, with LC-MS quantification of plasma/metabolite levels .

- Tissue distribution studies : Use radiolabeled this compound (e.g., ¹⁴C) to track accumulation in target organs .

- Data triangulation : Apply meta-analysis frameworks (e.g., PRISMA) to reconcile discrepancies across studies, prioritizing datasets with validated analytical methods .

Q. What computational strategies enhance structure-activity relationship (SAR) modeling for this compound analogs?

- Molecular docking : Screen analogs against crystallographic structures of target enzymes (e.g., PfDHODH) using AutoDock Vina .

- QSAR modeling : Train models on bioactivity data (e.g., pIC₅₀) with descriptors like logP, polar surface area, and H-bond donors .

- Validation protocols : Use leave-one-out cross-validation to avoid overfitting and ensure predictive accuracy .

Methodological Guidance for Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Stepwise documentation : Publish detailed reaction conditions (e.g., temperature, catalyst loading) in supplementary materials .

- Batch variability analysis : Report yields and purity metrics across ≥3 independent syntheses .

- Open-data practices : Deposit raw spectral data in repositories like Zenodo with DOI links .

What frameworks are recommended for prioritizing research questions on this compound’s ecological roles?

- FINER criteria : Ensure questions are Feasible (e.g., field-collected plant samples), Interesting (evolutionary implications), Novel (uncharted biosynthetic pathways), Ethical (sustainable harvesting), and Relevant (biodiversity conservation) .

- PICO alignment : Define Population (plant species), Intervention (this compound extraction), Comparison (other alkaloids), and Outcome (ecological impact metrics) .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.